
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving the formation of intermediate structures such as thiazolidinones and oxadiazoles. For instance, the synthesis of related acetamide derivatives is described, where a thiazolidinone is reacted with various aryl groups to form the final compounds . Another paper discusses the synthesis of an oxadiazole derivative by reacting a thiol-oxadiazole intermediate with an aryl chloroacetamide . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The NMR study provided insights into the tautomeric ratios and the presence of isomers, such as trans and cis forms, in a novel oxadiazole derivative . These techniques could be employed to analyze the molecular structure of this compound, providing valuable information about its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The oxadiazole and isoxazole rings are known to participate in various chemical reactions, potentially leading to the formation of new bonds or the functionalization of the molecule. The thioacetamide group could also undergo nucleophilic substitution reactions, given the presence of a good leaving group. Although the specific reactions of this compound are not discussed in the provided papers, general knowledge of organic chemistry suggests these possibilities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocyclic rings and the methoxy group could affect its solubility, melting point, and stability. The compound's ability to form hydrogen bonds and its electronic distribution would also impact its chemical behavior and interaction with biological targets. While the provided papers do not discuss the properties of the specific compound , they do provide examples of how similar compounds exhibit antioxidant and anti-inflammatory activities , which could be indicative of the potential biological relevance of this compound.
Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) delves into the computational and pharmacological potentials of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the requested chemical structure. These compounds were evaluated for their binding and inhibitory effects against targets such as the epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX). The research identified specific derivatives exhibiting moderate to high affinity and inhibitory effects, correlating to their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
NMR Study on Novel Derivatives
Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, providing detailed structural analysis through elemental analysis, IR, and NMR techniques. This study contributes to the understanding of the structural intricacies and potential applications of such compounds in various scientific fields (Li Ying-jun, 2012).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including structures akin to the requested compound, to screen for antimicrobial and hemolytic activities. The synthesized compounds demonstrated variable antimicrobial effectiveness against selected microbial species, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Samreen Gul et al., 2017).
Chemotherapeutic Agents
Kaya et al. (2017) investigated hydrazide and oxadiazole derivatives for their cytotoxic and antimicrobial properties. The study focused on novel derivatives for improved antitumor activity, demonstrating significant potential against human tumor cell lines. This research underscores the importance of such compounds in the search for new chemotherapeutic agents (B. Kaya et al., 2017).
Anticancer Evaluation
Yakantham et al. (2019) designed and synthesized new derivatives incorporating the isoxazol-5-yl and 1,3,4-oxadiazol-2-yl structure, testing them for anticancer activity against various human cancer cell lines. The compounds showed good to moderate activity, indicating the potential utility of these structures in anticancer drug development (T. Yakantham et al., 2019).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-20-9-2-4-10(5-3-9)23-8-12(19)16-14-18-17-13(21-14)11-6-7-15-22-11/h2-7H,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALXKSNKXUWBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



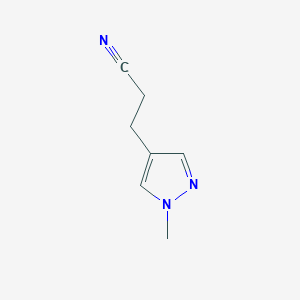
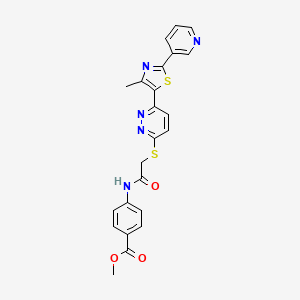
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)

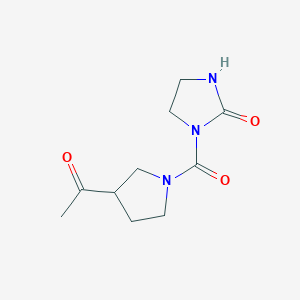

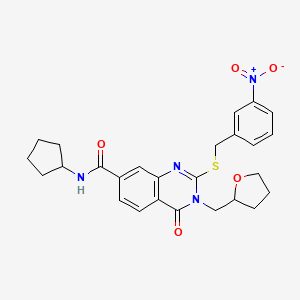
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
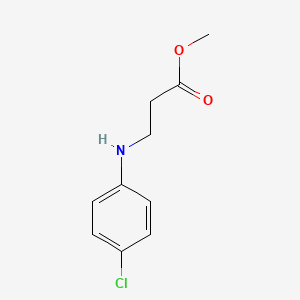
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)